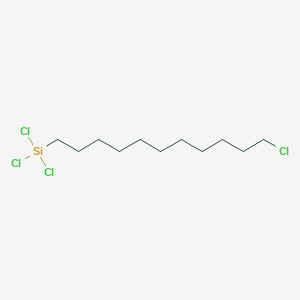
11-Chloroundecyltrichlorosilane
概要
説明
レマンニンは、植物ソフォラ・アロペクロイデスから単離されたキノリジジン系生体アルカロイドです。 抗菌、抗炎症、および抗腫瘍活性で知られています . この化合物の分子式はC15H22N2O、分子量は246.35 g/molです . レマンニンは、白色から黄色までの固体です .
準備方法
合成ルートおよび反応条件: レマンニンは、さまざまな化学プロセスによって合成できます。 レマンニンを含むアルカロイドの単離は、通常、中性または塩基性条件での抽出、続いてクロマトグラフィー技術を用いて行われます . レマンニンの特定の合成ルートには、ジメチルスルホキシド(DMSO)、ポリエチレングリコール(PEG)、および塩溶液などの溶媒の使用が含まれます .
工業生産方法: レマンニンの工業生産には、ソフォラ・アロペクロイデスの根から化合物を抽出することが含まれます。 このプロセスには、塩基化、イオン交換、およびカラムクロマトグラフィーなどの手順が含まれます . これらの方法は、科学研究および製薬用途に適したレマンニンの純度と収量を確保します。
化学反応の分析
反応の種類: レマンニンは、酸化、還元、置換などのさまざまな化学反応を起こします。 この化合物は、酸化反応によってN-オキシドを形成できます .
一般的な試薬および条件: レマンニンを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤や水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応は、通常、制御された温度とpH条件下で行われ、目的の生成物の形成を保証します .
生成される主な生成物: レマンニンの反応から生成される主な生成物には、レマンニンN-オキシドやキノリジジン構造を保持した他の誘導体があります .
4. 科学研究への応用
レマンニンは、その生物活性のために、幅広い科学研究への応用があります。 化学では、アルカロイドの合成と反応を研究するためのモデル化合物として使用されます . 生物学および医学では、レマンニンの抗菌、抗炎症、および抗腫瘍活性は、新しい治療薬の開発のための貴重な化合物となります . さらに、レマンニンは製薬業界で、がんを含むさまざまな疾患を標的とした薬剤の開発に使用されています .
科学的研究の応用
Lehmannine has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is used as a model compound for studying alkaloid synthesis and reactions . In biology and medicine, lehmannine’s antibacterial, anti-inflammatory, and anti-tumor activities make it a valuable compound for developing new therapeutic agents . Additionally, lehmannine is used in the pharmaceutical industry for the development of drugs targeting various diseases, including cancer .
作用機序
レマンニンの作用機序には、その生物活性に関連する分子標的および経路との相互作用が含まれます。 レマンニンは、炎症、細菌感染、および腫瘍の増殖に関与するさまざまな遺伝子とタンパク質の発現を調節することにより、その効果を発揮します . この化合物は、特定の酵素と受容体の活性を阻害することが示されており、炎症と腫瘍細胞の増殖を抑制します .
6. 類似化合物の比較
レマンニンは、マトリシン、オキシマトリシン、ソフォリジンなどの他のキノリジジン系アルカロイドと構造的に類似しています . レマンニンは、その特定の生物活性と分子構造においてユニークです。 マトリシンやオキシマトリシンは、主に抗炎症および抗がん活性で知られていますが、レマンニンは顕著な抗菌活性も示します
類似化合物:
- マトリシン
- オキシマトリシン
- ソフォリジン
- ソフォカルピン
レマンニンは、抗菌、抗炎症、および抗腫瘍活性のユニークな組み合わせを持つため、これらの類似化合物とは異なり、天然物化学および薬理学の分野における貴重な研究対象となっています .
類似化合物との比較
生物活性
11-Chloroundecyltrichlorosilane is an organosilicon compound with significant applications in surface modification and material science. Its biological activity, particularly in relation to its potential toxicity and interactions with biological systems, has garnered interest in recent research. This article explores the compound's biological activity, including its mechanisms of action, potential applications in biomedicine, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It consists of a long hydrocarbon chain (undecyl) attached to a trichlorosilane functional group. The presence of chlorine atoms contributes to its reactivity, particularly with moisture, leading to the formation of silanols and hydrochloric acid upon hydrolysis.
| Property | Value |
|---|---|
| Molecular Weight | 307.84 g/mol |
| Boiling Point | Not readily available |
| Solubility | Reacts with water |
| Density | Not readily available |
| Appearance | Colorless liquid |
The biological activity of this compound is primarily linked to its ability to modify surfaces and interact with biological molecules. The compound can create hydrophobic surfaces that influence protein adsorption and cell attachment. Studies have shown that such modifications can enhance biocompatibility and reduce bacterial adhesion, making it useful in biomedical applications.
- Surface Modification : The compound is effective in creating hydrophobic surfaces that can repel water and reduce biofilm formation.
- Protein Interaction : It has been observed that the compound can alter the conformation of proteins upon adsorption, which may affect their biological functions.
Toxicological Profile
Research indicates that chlorinated silanes can exhibit cytotoxic effects depending on concentration and exposure duration. Acute exposure can lead to irritation of mucous membranes and potential respiratory issues due to the release of hydrochloric acid upon hydrolysis.
Case Study 1: Surface Functionalization for Biomedical Applications
A study demonstrated the use of this compound for modifying titanium surfaces used in implants. The treated surfaces showed improved protein adsorption compared to untreated controls, enhancing cell attachment and proliferation rates in vitro. This suggests potential for improved integration of implants into biological tissues.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of surfaces treated with chlorosilanes, including this compound. Results indicated a significant reduction in bacterial colonization on treated surfaces, supporting its application in medical devices where infection control is critical.
Environmental Impact
The environmental behavior of chlorinated silanes like this compound is crucial for assessing their safety. Hydrolysis products can be harmful; hence, understanding their degradation pathways is essential for evaluating risks associated with their use.
Table 2: Environmental Behavior of Chlorinated Silanes
| Parameter | Value |
|---|---|
| Hydrolysis Rate | Rapid in moist environments |
| By-products | HCl gas, silanols |
| Persistence | Low; reacts quickly with water |
特性
IUPAC Name |
trichloro(11-chloroundecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Cl4Si/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISIWSXYGRYXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si](Cl)(Cl)Cl)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















